molecular formula C12H15N3O2S B2707629 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 485773-48-6

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B2707629
CAS RN: 485773-48-6
M. Wt: 265.33
InChI Key: SOCQNQLDAHTXJF-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which have diverse applications in pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts. These compounds serve as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors. Notably, 1,2,4-triazoles exhibit widespread potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol consists of a triazole ring (1,2,4-triazole) with an ethyl group at position 4 and a methoxy-phenoxymethyl group at position 5. The thiol group (sulfur) is attached to position 3 of the triazole ring. This arrangement contributes to its unique properties and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound can vary based on its functional groups. For example, it can undergo regioselective S-alkylation to form S-substituted derivatives. Additionally, oxidative cyclization can lead to the formation of novel luminescent polymers with certain metal salts. Further investigation into its reactivity and transformations is essential for understanding its potential applications .

Mechanism of Action

The precise mechanism of action for 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol would depend on its specific interactions with biological targets. Given its structural features, it may participate in hydrogen bonding and dipole interactions with receptors. Further studies are needed to elucidate its exact mode of action in various contexts .

properties

IUPAC Name

4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQNQLDAHTXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

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